ML-098

Description

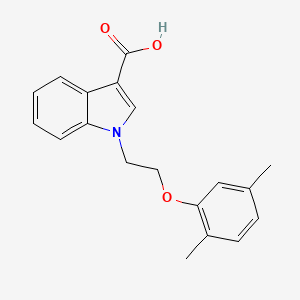

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILIWWFBJKBUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML-098 Mechanism of Action on Rab7: A Technical Guide

This document provides an in-depth technical overview of the mechanism of action of ML-098, a small molecule activator of the Rab7 GTPase. It is intended for researchers, scientists, and drug development professionals working in cell biology, intracellular trafficking, and related fields.

Introduction: Rab7 GTPase Function

Rab7 is a member of the Rab family of small GTPases and a master regulator of the late endo-lysosomal pathway.[1][2] Like other GTPases, Rab7 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] In its active conformation, Rab7 orchestrates several critical cellular processes, including:

-

Trafficking and maturation of late endosomes.

-

Transport of cargo to lysosomes for degradation.

-

Autophagosome-lysosome fusion.

-

Lysosomal biogenesis and positioning.

Given its central role in cellular degradation pathways, modulating Rab7 activity is a key area of investigation for diseases associated with defects in autophagy and lysosomal function, such as neurodegenerative disorders and certain infections.

This compound: A Small Molecule Activator of Rab7

This compound (also known as CID-7345532) is a probe compound identified as a potent activator of Rab7. It serves as a valuable chemical tool for studying the downstream consequences of Rab7 activation in various cellular contexts.

The primary mechanism by which this compound activates Rab7 is by increasing the affinity of the GTPase for guanine nucleotides. This leads to a stabilized GTP-bound, active conformation. It is hypothesized that this compound binds to an allosteric site on the GTPase, located between the critical switch I and switch II regions, which are responsible for conformational changes upon GTP binding. This allosteric modulation enhances the association with GTP, thereby increasing the population of active Rab7 in the cell.

A diagram illustrating the proposed activation mechanism is provided below.

Caption: Proposed mechanism of this compound action on the Rab7 GTP/GDP cycle.

This compound demonstrates high potency for Rab7 activation. It also shows selectivity over other related small GTPases, although it can activate them at higher concentrations. This makes it a relatively specific tool for probing Rab7 function at appropriate concentrations.

| Compound | Target GTPase | EC50 (nM) | Reference |

| This compound | Rab7 | 77.6 | |

| This compound | Rab-2A | 158.5 | |

| This compound | Ras | 346.7 | |

| This compound | cdc42 | 588.8 | |

| This compound | Rac1 | 794.3 |

Cellular Consequences of this compound Mediated Rab7 Activation

Treatment of cells with this compound leads to a range of downstream effects consistent with the known functions of active Rab7.

A primary consequence of this compound treatment is the enhancement of lysosomal biogenesis. Studies have shown that this compound significantly increases the number of intracellular lysosomes, as visualized by LysoTracker staining. This is accompanied by an upregulation of lysosome-associated membrane protein 1 (LAMP1) at both the mRNA and protein levels. This demonstrates that this compound-mediated Rab7 activation directly promotes the machinery for lysosome creation and maintenance.

By activating Rab7, this compound facilitates the final stages of autophagy, where autophagosomes fuse with lysosomes to degrade their contents. This has been leveraged to improve cellular health in various models.

-

Bacterial Clearance: this compound enhances the clearance of intracellular pathogens, such as uropathogenic E. coli, in bladder epithelial cells by increasing the number of LAMP1-positive lysosomes that can fuse with bacteria-containing vesicles.

-

Mitophagy: In models of cardiac dysfunction, this compound was shown to enhance mitophagic activity, leading to the clearance of damaged mitochondria and improved cellular function.

The signaling pathway from this compound to these cellular outcomes is depicted below.

Caption: Downstream cellular effects of Rab7 activation by this compound.

Key Experimental Protocols

The following section details common methodologies used to characterize the effects of this compound on Rab7 activity and its downstream consequences.

This assay is used to specifically isolate and quantify the active, GTP-bound form of Rab7 from cell lysates.

-

Principle: A GST-fusion protein containing the Rab-binding domain of a Rab7 effector (like RILP) is used as bait. This domain specifically binds to Rab7-GTP but not Rab7-GDP. The amount of pulled-down Rab7 reflects the level of active Rab7 in the cell.

-

Protocol:

-

Cell Lysis: Treat cells with control, vehicle, or this compound for the desired time. Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading.

-

Affinity Precipitation: Incubate a standardized amount of protein lysate (e.g., 0.5-1 mg) with GST-RILP (Rab-binding domain) beads at 4°C with gentle rotation for 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash them 3-4 times with ice-cold lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with a primary antibody specific for Rab7. Also, run a parallel blot with a fraction of the initial total lysate to measure total Rab7 levels.

-

Detection & Quantification: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities and normalize the active Rab7 signal to the total Rab7 signal.

-

This method is used to visualize and quantify acidic organelles, primarily lysosomes, in living cells.

-

Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in cellular compartments with low internal pH.

-

Protocol:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Treatment: Treat cells with this compound or vehicle control for the desired duration.

-

Staining: Add LysoTracker Red or Green (e.g., at 50-75 nM) to the culture medium and incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess dye.

-

Imaging: Immediately image the live cells using fluorescence microscopy. Capture images from multiple random fields for each condition.

-

Analysis: Quantify the number of fluorescent puncta per cell or the total fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

-

This standard technique is used to measure changes in the total protein levels of Rab7 and lysosomal markers like LAMP1.

-

Protocol:

-

Sample Preparation: Prepare cell lysates as described in the pull-down assay (Section 4.1).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Rab7, anti-LAMP1, and a loading control like anti-Actin or anti-GAPDH) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to the loading control.

-

A typical workflow for these experiments is outlined below.

Caption: General experimental workflow for studying the effects of this compound.

References

The Role of ML-098 in Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-098 is a potent and selective small molecule activator of the GTP-binding protein Rab7. It is crucial to distinguish this compound from ML-9, another compound that has been shown to modulate autophagy through different mechanisms, such as the downregulation of the Akt/mTOR pathway and by acting as a lysosomotropic agent[1]. In contrast, this compound's role in autophagy is specifically linked to its function as a Rab7 activator[2]. Rab7 is a key regulator of the late stages of the endocytic and autophagic pathways. This guide provides an in-depth overview of the role of this compound in autophagy, focusing on its mechanism of action through Rab7 activation and its impact on the final steps of the autophagic process.

The Role of Rab7 in Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This process culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded. Rab7 is a master regulator of this final maturation step[3][4][5].

In its active, GTP-bound state, Rab7 localizes to late endosomes and lysosomes and facilitates the tethering and fusion of these compartments with autophagosomes. This process is mediated by the recruitment of various effector proteins, including Rab-interacting lysosomal protein (RILP) and the HOPS (Homotypic fusion and Protein Sorting) tethering complex. By promoting the transition of Rab7 to its active state, this compound is hypothesized to enhance the efficiency of autophagosome-lysosome fusion, thereby increasing autophagic flux.

This compound: A Selective Rab7 Activator

This compound functions by increasing the affinity of Rab7 for guanine nucleotides, effectively promoting its activation. This activation is crucial for the execution of Rab7's functions in the late stages of autophagy.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound's activity as a Rab7 activator.

| Parameter | Value | GTPase Target | Reference |

| EC50 | 77.6 nM | Rab7 | |

| EC50 | 588.8 nM | cdc42 | |

| EC50 | 346.7 nM | Ras | |

| EC50 | 158.5 nM | Rab-2A | |

| EC50 | 794.3 nM | Rac1 |

Signaling Pathway of Late-Stage Autophagy and this compound Intervention

The following diagram illustrates the signaling pathway of autophagosome maturation and fusion with the lysosome, highlighting the central role of Rab7 and the point of intervention for this compound.

References

- 1. Identification of ML-9 as a lysosomotropic agent targeting autophagy and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rab7b modulates autophagic flux by interacting with Atg4B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosome Targeting RedGreen-assay: Selective Autophagy Sensing Assay for Mammalian Cells [bio-protocol.org]

- 5. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

ML-098: A Chemical Probe for the Activation of Rab GTPases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-098 is a potent and selective small molecule activator of Rab7, a member of the Ras superfamily of small GTPases. Rab7 is a key regulator of endo-lysosomal trafficking, playing a critical role in processes such as late endosome maturation, autophagosome-lysosome fusion, and lysosomal biogenesis. As a chemical probe, this compound provides a valuable tool for elucidating the complex cellular functions of Rab7 and for exploring the therapeutic potential of modulating Rab GTPase activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols for its characterization and use, and a visual representation of the signaling pathways it modulates.

Introduction

The Rab family of small GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate vesicular transport within cells. Their activity is crucial for maintaining cellular homeostasis, and dysregulation of Rab function is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases. Rab7, in particular, is a central player in the late endocytic pathway, governing the transport of cargo to lysosomes for degradation.

The development of small molecule modulators of Rab GTPases has been a significant challenge due to the high affinity of GTP binding and the lack of well-defined allosteric pockets. This compound emerged from high-throughput screening efforts as a potent and selective activator of Rab7. This guide serves as a technical resource for researchers utilizing this compound to investigate Rab7-mediated cellular processes.

Mechanism of Action

This compound functions as an allosteric activator of Rab7.[1][2][3][4] It is hypothesized to bind to a cryptic site located between the switch I and switch II regions of the GTPase.[1] This binding event increases the affinity of Rab7 for guanine nucleotides, promoting the exchange of GDP for GTP and thereby stabilizing the active conformation of the protein.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data for this chemical probe.

Table 1: Potency of this compound against Rab7

| Parameter | Value |

| EC50 | 77.6 nM |

Table 2: Selectivity Profile of this compound

| GTPase | EC50 (nM) | Selectivity (fold vs. Rab7) |

| Rab7 | 77.6 | 1 |

| Rab2A | 158.5 | ~2 |

| Ras | 346.7 | ~4.5 |

| cdc42 | 588.8 | ~7.6 |

| Rac1 | 794.3 | ~10.2 |

Data compiled from multiple sources.

Signaling Pathways

This compound, by activating Rab7, modulates several critical cellular signaling pathways, primarily related to lysosomal function and autophagy.

Caption: this compound activates Rab7, promoting its localization to late endosomes and the recruitment of effector proteins like RILP and the HOPS complex to mediate lysosomal biogenesis.

Caption: Activated Rab7 facilitates the transport of autophagosomes along microtubules via its effector FYCO1, promoting their fusion with lysosomes to form autolysosomes for degradation of cellular contents.

Experimental Protocols

Detailed methodologies are crucial for the reproducible use and characterization of chemical probes. The following sections provide representative protocols for key experiments involving this compound.

Biochemical Assays

This assay is used to determine the potency (EC50) and selectivity of this compound. It measures the binding of a fluorescent GTP analog to various GST-tagged GTPases immobilized on glutathione-coated beads.

Materials:

-

GST-tagged Rab7, cdc42, Ras, Rab-2A, Rac1 proteins

-

Glutathione-sepharose beads

-

BODIPY-FL-GTP (fluorescent GTP analog)

-

This compound

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100

-

Wash Buffer: Assay Buffer without DTT and Triton X-100

-

Flow cytometer

Procedure:

-

Protein Immobilization: Incubate GST-tagged GTPases with glutathione-sepharose beads for 1 hour at 4°C with gentle rotation. Wash the beads three times with Wash Buffer to remove unbound protein.

-

Compound Incubation: Prepare serial dilutions of this compound in Assay Buffer. Add the diluted compound to the wells of a 384-well plate.

-

Assay Reaction: Add the GTPase-coated beads to the wells containing the compound.

-

Nucleotide Binding: Add BODIPY-FL-GTP to a final concentration of 100 nM.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Flow Cytometry: Analyze the beads on a flow cytometer, measuring the mean fluorescence intensity (MFI) of BODIPY-FL-GTP bound to the beads.

-

Data Analysis: Plot the MFI against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This assay confirms the activation of Rab7 in a cellular context by using a GST-fusion protein of a Rab7 effector that specifically binds to the active, GTP-bound form of Rab7.

Materials:

-

Cells of interest (e.g., HeLa or bladder epithelial cells)

-

This compound

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, supplemented with protease and phosphatase inhibitors.

-

GST-RILP (Rab-interacting lysosomal protein) fusion protein (or other Rab7-GTP specific effector)

-

Glutathione-sepharose beads

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.1% NP-40

-

Elution Buffer: 2X SDS-PAGE sample buffer

-

Anti-Rab7 antibody

-

Western blotting reagents and equipment

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

-

Cell Lysis: Lyse the cells in ice-cold Lysis Buffer. Clarify the lysates by centrifugation.

-

Affinity Precipitation: Incubate the cell lysates with GST-RILP pre-bound to glutathione-sepharose beads for 2 hours at 4°C.

-

Washing: Wash the beads three times with Wash Buffer.

-

Elution: Elute the bound proteins by boiling the beads in Elution Buffer.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rab7 antibody to detect the amount of active Rab7 pulled down.

Cell-Based Assays

This assay quantifies the effect of this compound on lysosomal biogenesis by staining acidic organelles with LysoTracker dye.

Materials:

-

Cells of interest plated in a multi-well imaging plate

-

This compound

-

LysoTracker Red DND-99 (or other suitable LysoTracker dye)

-

Hoechst 33342 (for nuclear counterstaining)

-

Live-cell imaging medium

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for a specified period (e.g., 6-24 hours).

-

Staining: Incubate the cells with 50-75 nM LysoTracker Red and Hoechst 33342 in live-cell imaging medium for 30 minutes at 37°C.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Use image analysis software to quantify the number and intensity of LysoTracker-positive puncta per cell.

This assay assesses the ability of this compound to enhance the clearance of intracellular bacteria by host cells.

Materials:

-

Bladder epithelial cells (e.g., HTB-9)

-

Uropathogenic Escherichia coli (UPEC)

-

This compound

-

Gentamicin

-

Triton X-100

-

LB agar plates

Procedure:

-

Infection: Infect confluent monolayers of bladder epithelial cells with UPEC at a multiplicity of infection (MOI) of 10 for 2 hours.

-

Extracellular Bacteria Killing: Wash the cells with PBS and then incubate with medium containing 100 µg/mL gentamicin for 1 hour to kill extracellular bacteria.

-

This compound Treatment: Replace the medium with fresh medium containing a lower concentration of gentamicin (10 µg/mL) and either this compound (e.g., 1 µM) or vehicle control.

-

Incubation: Incubate for various time points (e.g., 2, 4, 6 hours).

-

Cell Lysis and Plating: At each time point, wash the cells with PBS, lyse them with 0.1% Triton X-100 in PBS, and plate serial dilutions of the lysate on LB agar plates.

-

Colony Counting: After overnight incubation at 37°C, count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

In Vivo Experimentation

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse model of diabetic cardiomyopathy.

Animals:

-

db/db mice (a model for type 2 diabetes) and their wild-type littermates.

Treatment:

-

Administer this compound (e.g., 30 mg/kg/day, intraperitoneal injection) or vehicle control to db/db mice for a specified duration (e.g., 4-8 weeks).

Experimental Workflow:

Caption: Workflow for in vivo evaluation of this compound in a diabetic cardiomyopathy mouse model.

Echocardiography Protocol:

-

Anesthesia: Anesthetize mice with isoflurane.

-

Imaging: Perform transthoracic echocardiography using a high-frequency ultrasound system.

-

Measurements: Acquire M-mode images of the left ventricle at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole and end-systole. Calculate ejection fraction and fractional shortening.

-

Doppler: Use pulsed-wave Doppler to assess diastolic function.

Off-Target Effects and Limitations

While this compound shows selectivity for Rab7, it does exhibit some activity against other GTPases at higher concentrations. This potential for off-target effects should be considered when interpreting experimental results, and appropriate controls, such as using multiple concentrations of the probe and validating findings with genetic approaches (e.g., Rab7 knockdown or knockout), are recommended.

Conclusion

This compound is a valuable chemical probe for studying the role of Rab7 in cellular physiology and disease. Its ability to selectively activate Rab7 allows for the targeted investigation of late endocytic and autophagic pathways. This technical guide provides the necessary information for researchers to effectively utilize this compound in their studies, from understanding its fundamental properties to applying it in complex biological systems. Careful experimental design, including the use of appropriate controls, will maximize the utility of this potent chemical tool.

References

The Role of ML-098 in Modulating Late Endosome-Lysosome Fusion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound ML-098 and its role in the critical cellular process of late endosome-lysosome fusion. This compound is a known activator of the small GTPase Rab7, a master regulator of late endocytic trafficking. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its activity, and details experimental protocols to investigate its downstream effects on the core machinery of membrane fusion. Furthermore, it proposes a series of experiments to elucidate the direct impact of this compound on the recruitment of the HOPS tethering complex and the assembly of SNARE proteins, which are essential for the merging of late endosomes and lysosomes. This guide is intended to be a valuable resource for researchers in cell biology and professionals in drug development exploring therapeutic strategies targeting lysosomal function.

Introduction: The Significance of Late Endosome-Lysosome Fusion

The fusion of late endosomes with lysosomes is a terminal and indispensable step in the endocytic pathway, ensuring the degradation of internalized cargo, cellular homeostasis, and nutrient recycling. This process is tightly regulated by a complex interplay of proteins, with the small GTPase Rab7 playing a pivotal role. Rab7, in its active GTP-bound state, orchestrates the recruitment of effector proteins that mediate the tethering and subsequent fusion of these two organelles. Dysregulation of this pathway is implicated in a variety of human diseases, including lysosomal storage disorders, neurodegenerative diseases, and infectious diseases.

This compound has been identified as a potent activator of Rab7, promoting its GTP-bound state.[1][2][3] This suggests that this compound holds therapeutic potential for conditions where enhanced lysosomal function is desirable. This guide explores the known effects of this compound and provides a framework for further investigation into its precise molecular mechanism in promoting late endosome-lysosome fusion.

This compound: A Potent Activator of Rab7

This compound is a small molecule that has been characterized as an activator of the GTP-binding protein Rab7.[1][2] It functions by increasing the affinity of Rab7 for guanine nucleotides, thereby promoting its active, GTP-bound conformation.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | GTPase Target | Reference |

| EC50 | 77.6 nM | Rab7 | |

| EC50 | 588.8 nM | cdc42 | |

| EC50 | 346.7 nM | Ras | |

| EC50 | 158.5 nM | Rab-2A | |

| EC50 | 794.3 nM | Rac1 |

The Molecular Machinery of Late Endosome-Lysosome Fusion

The fusion of late endosomes with lysosomes is a multi-step process involving tethering, docking, and membrane fusion, orchestrated by a core set of proteins.

-

Rab7: As a master regulator, GTP-bound Rab7 on the surface of late endosomes initiates the fusion process by recruiting effector proteins.

-

HOPS (Homotypic Fusion and Protein Sorting) Complex: This multi-subunit tethering complex is a key Rab7 effector. It bridges the late endosome and lysosome membranes, bringing them into close proximity.

-

SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) Proteins: The final membrane fusion is mediated by the formation of a trans-SNARE complex. For late endosome-lysosome fusion, this typically involves the Q-SNAREs Syntaxin 7, Vti1b, and Syntaxin 8 on one membrane and the R-SNARE VAMP7 or VAMP8 on the opposing membrane.

Signaling Pathway of Late Endosome-Lysosome Fusion

The following diagram illustrates the key steps and molecular players in the late endosome-lysosome fusion pathway.

Caption: Signaling pathway of this compound-mediated late endosome-lysosome fusion.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on late endosome-lysosome fusion.

In Vitro Late Endosome-Lysosome Fusion Assay (Content Mixing)

This cell-free assay directly measures the fusion between isolated late endosomes and lysosomes.

Materials:

-

Rat liver homogenate for isolation of late endosomes and lysosomes.

-

Biotinylated cargo (e.g., asialofetuin-biotin) for loading late endosomes.

-

Radiolabeled or fluorescently-tagged cargo (e.g., 125I-labeled anti-biotin antibody or streptavidin-fluorophore) for loading lysosomes.

-

Cytosol preparation (e.g., from pig brain).

-

ATP regenerating system.

-

This compound and vehicle control (DMSO).

Procedure:

-

Isolate Organelles: Isolate late endosomes and lysosomes from rat liver homogenate using established density gradient centrifugation protocols.

-

Load Organelles: Load the isolated late endosomes with a biotinylated cargo and lysosomes with a reporter molecule that binds the biotinylated cargo upon fusion.

-

Fusion Reaction: Combine the loaded late endosomes and lysosomes in a reaction buffer containing cytosol, an ATP regenerating system, and either this compound at various concentrations or a vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Quantification: Stop the reaction and quantify the amount of cargo mixing, which is indicative of fusion. This can be done by immunoprecipitation of the complex formed between the biotinylated cargo and the reporter molecule, followed by scintillation counting or fluorescence measurement.

Live-Cell Imaging of Late Endosome-Lysosome Fusion

This method allows for the visualization and quantification of fusion events in living cells.

Materials:

-

Cell line (e.g., HeLa, U2OS).

-

Fluorescently labeled markers for late endosomes (e.g., GFP-Rab7) and lysosomes (e.g., LysoTracker Red DND-99 or LAMP1-RFP).

-

Fluorescently labeled dextran for pulse-chase labeling of the endocytic pathway.

-

This compound and vehicle control (DMSO).

-

Live-cell imaging microscope (confocal or spinning disk).

Procedure:

-

Cell Culture and Transfection: Culture cells on glass-bottom dishes and, if necessary, transfect with fluorescent protein constructs to label late endosomes.

-

Labeling Lysosomes: Incubate cells with LysoTracker or a fluorescently labeled dextran in a pulse-chase experiment to specifically label lysosomes.

-

Treatment: Treat the cells with this compound or vehicle control for a specified duration.

-

Image Acquisition: Acquire time-lapse images of the cells using a live-cell imaging system. Capture images at a rate that allows for the visualization of dynamic fusion events.

-

Image Analysis: Analyze the acquired images to quantify the number of fusion events (co-localization of late endosome and lysosome markers) per cell over time.

Proposed Experiments to Elucidate Downstream Effects of this compound

To further dissect the mechanism of action of this compound, the following experiments are proposed:

Objective: To determine if this compound enhances the recruitment of the HOPS complex to late endosomes.

Methodology:

-

Immunofluorescence: Treat cells expressing a fluorescently tagged Rab7 with this compound or vehicle. Fix and stain the cells with antibodies against a subunit of the HOPS complex (e.g., Vps39 or Vps41). Quantify the co-localization of Rab7 and the HOPS subunit using confocal microscopy and image analysis software.

-

Cell Fractionation and Western Blotting: Treat cells with this compound or vehicle. Isolate the late endosome fraction and analyze the amount of co-fractionated HOPS complex subunits by Western blotting.

Objective: To investigate whether this compound promotes the assembly of the late endosome-lysosome SNARE complex.

Methodology:

-

Co-immunoprecipitation: Treat cells with this compound or vehicle. Lyse the cells under non-denaturing conditions and perform immunoprecipitation using an antibody against one of the SNARE proteins (e.g., Syntaxin 7). Analyze the co-immunoprecipitated proteins by Western blotting to detect the other members of the SNARE complex (Vti1b, Syntaxin 8, and VAMP7/8). An increase in the amount of co-precipitated SNAREs would indicate enhanced complex formation.

Visualizing Experimental Workflows and Logical Relationships

Workflow for In Vitro Fusion Assay

Caption: Workflow for the in vitro late endosome-lysosome fusion assay.

Logical Relationship of this compound's Proposed Mechanism

References

- 1. Dynamic Measurement of Endosome-Lysosome Fusion in Neurons Using High-Content Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A SNARE complex mediating fusion of late endosomes defines conserved properties of SNARE structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Cellular Pathways Modulated by ML-098: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-098 is a potent small molecule activator of the GTP-binding protein Rab7, a key regulator of late endosomal trafficking and lysosomal biogenesis. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action, quantitative activity, and its effects on downstream signaling cascades. Detailed experimental methodologies and data are presented to facilitate further research and application of this valuable chemical probe.

Introduction

This compound (CID-7345532) was identified through a high-throughput screening campaign as an activator of the Ras-related small GTPase family.[1] It functions as an allosteric activator, increasing the affinity of GTPases for guanine nucleotides.[1] Its primary target is Rab7, a protein crucial for the maturation of late endosomes and their fusion with lysosomes.[2][3][4] Dysregulation of Rab7 function has been implicated in various diseases, including neurodegenerative disorders and cancer, making this compound a valuable tool for studying these processes. While potent for Rab7, this compound also exhibits activity against other GTPases, including Ras, necessitating careful interpretation of experimental results. This guide will delve into the known cellular effects of this compound, with a particular focus on Rab7-mediated pathways and the potential crosstalk with other signaling networks like the Ras-MEK-ERK pathway.

Mechanism of Action

This compound is not a direct agonist in the classical sense but rather an allosteric modulator. The proposed mechanism of action involves this compound binding to a site distinct from the nucleotide-binding pocket of the GTPase. This binding event is hypothesized to occur in a region between the switch I and switch II domains, critical areas for the conformational changes that accompany GTP binding and hydrolysis. By binding to this allosteric pocket, this compound stabilizes a conformation of the GTPase that has a higher affinity for GTP, effectively promoting its activation. This mechanism is distinct from the canonical activation by Guanine Nucleotide Exchange Factors (GEFs), which actively promote the exchange of GDP for GTP.

Quantitative Data

The activity of this compound has been characterized against several small GTPases. The following table summarizes the available quantitative data.

| Target GTPase | Assay Type | Parameter | Value (nM) | Reference |

| Rab7 | GTP-binding | EC50 | 77.6 | |

| cdc42 | GTP-binding | EC50 | 588.8 | |

| Ras | GTP-binding | EC50 | 346.7 | |

| Rab-2A | GTP-binding | EC50 | 158.5 | |

| Rac1 | GTP-binding | EC50 | 794.3 |

Modulated Cellular Pathways

Rab7-Mediated Late Endosomal Trafficking and Lysosomal Biogenesis

As a potent activator of Rab7, this compound directly influences the late endocytic pathway. Activated Rab7 promotes the maturation of late endosomes and their fusion with lysosomes, a critical step for the degradation of internalized cargo and cellular homeostasis. Studies have shown that treatment of cells with this compound leads to an increase in the number of lysosomes and enhances the clearance of intracellular bacteria, demonstrating its ability to boost lysosomal function. This makes this compound a valuable tool for investigating diseases associated with lysosomal dysfunction.

Crosstalk with the Ras-MEK-ERK Signaling Pathway

Several studies have utilized this compound as a "Ras agonist" to investigate its effects on the Ras-MEK-ERK (MAPK) signaling cascade. While the EC50 for Ras activation is higher than for Rab7, indicating lower potency, this compound has been shown to influence this pathway. The precise mechanism of this interaction is not yet fully elucidated and could be a result of direct, albeit weaker, activation of Ras, or an indirect consequence of Rab7 activation and its downstream effects on cellular signaling and trafficking. For instance, Rab7 is known to regulate the trafficking and degradation of signaling receptors, which could in turn modulate the activity of pathways like the Ras-MEK-ERK cascade. Further research is needed to delineate the exact nature of this crosstalk.

Experimental Protocols

Multiplex Flow Cytometry-Based GTP-Binding Assay

This assay was central to the discovery and characterization of this compound. It allows for the simultaneous measurement of GTP binding to multiple GTPases.

Materials:

-

Glutathione-coated beads with distinct fluorescent signatures

-

GST-tagged small GTPases (e.g., Rab7, Ras, Cdc42, etc.)

-

Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP)

-

Assay buffer (divalent cation-depleted)

-

This compound and other test compounds

-

Flow cytometer

Protocol:

-

Bead Preparation: Couple individual GST-tagged GTPases to distinct populations of glutathione-coated beads.

-

Multiplexing: Mix the different bead-GTPase conjugates.

-

Assay Plate Setup: Dispense the bead mixture into a 384-well plate.

-

Compound Addition: Add this compound or other test compounds at various concentrations.

-

GTP Analog Addition: Add the fluorescently labeled GTP analog to all wells.

-

Incubation: Incubate the plate to allow for GTP binding.

-

Flow Cytometry Analysis: Analyze the beads on a flow cytometer. The distinct fluorescence of the beads identifies the specific GTPase, and the fluorescence intensity of the bound GTP analog quantifies the level of activation.

-

Data Analysis: Plot the dose-response curves to determine EC50 values.

In Silico Docking with Surflex-Dock

Computational docking was used to predict the binding mode of this compound to GTPases.

Software:

-

SYBYL with Surflex-Dock module

Protocol Outline:

-

Protein Preparation: Prepare the 3D structure of the target GTPase (e.g., from the Protein Data Bank). This includes adding hydrogens, assigning charges, and defining the binding pocket.

-

Ligand Preparation: Generate a 3D conformation of this compound.

-

Protomol Generation: Generate a "protomol," which is a representation of the idealized ligand in the binding site, based on the shape and chemical properties of the pocket.

-

Docking Simulation: Run the Surflex-Dock algorithm to flexibly dock the this compound molecule into the defined binding pocket, guided by the protomol.

-

Scoring and Analysis: The program will generate multiple possible binding poses and score them based on a proprietary scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to predict the most likely binding mode.

Cell-Based Lysosomal Biogenesis Assay

This type of assay is used to confirm the cellular activity of this compound on its primary target pathway.

Materials:

-

Cell line of interest (e.g., HeLa, bladder epithelial cells)

-

This compound

-

Lysosomal marker (e.g., LysoTracker dye or antibody against LAMP1)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Culture: Culture the chosen cell line to the desired confluency.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period.

-

Staining: Stain the cells with a lysosomal marker.

-

Imaging/Analysis: Visualize the lysosomes using fluorescence microscopy or quantify the overall lysosomal content using flow cytometry.

-

Quantification: Analyze the images or flow cytometry data to determine the change in lysosomal number or intensity as a function of this compound concentration.

Conclusion

This compound is a valuable chemical probe for studying the role of Rab7 in cellular trafficking and lysosomal function. Its allosteric mechanism of action provides a unique way to activate this key GTPase. While its selectivity is not absolute, with known off-target effects on other GTPases such as Ras, careful experimental design and data interpretation can leverage its potent activity on Rab7 to dissect complex cellular processes. The potential crosstalk with the Ras-MEK-ERK pathway warrants further investigation to fully understand the spectrum of its cellular effects. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own studies.

References

- 1. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ras | TargetMol [targetmol.com]

- 4. Multiple Roles of the Small GTPase Rab7 - PMC [pmc.ncbi.nlm.nih.gov]

ML-098: A Potent and Selective Activator of Rab7 GTPase and its Role in Modulating Intracellular Trafficking

An in-depth technical guide on the core mechanisms and impact of ML-098 on intracellular trafficking pathways, designed for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as CID-7345532) is a small molecule compound identified as a potent and selective activator of Rab7, a member of the Ras superfamily of small GTPases.[1][2][3][4] Rab GTPases are critical regulators of vesicular transport and membrane trafficking within cells, controlling processes from endocytosis and exocytosis to autophagy.[2] Rab7 specifically is a key protein localized on late endosomes and lysosomes, where it orchestrates the final stages of the endocytic pathway, including the maturation of late endosomes and their fusion with lysosomes. The ability of this compound to selectively activate Rab7 makes it a valuable chemical tool for investigating these fundamental cellular processes and a potential starting point for therapeutic development in diseases linked to dysfunctional endolysosomal trafficking, such as certain cancers, genetic disorders, and infectious diseases.

Core Mechanism of Action

This compound functions by modulating the nucleotide-binding state of Rab7. Like other GTPases, Rab7 cycles between an active, GTP-bound state and an inactive, GDP-bound state. The transition to the active state is facilitated by Guanine Nucleotide Exchange Factors (GEFs), which promote the release of GDP, allowing the more abundant cellular GTP to bind.

This compound acts as a pan-family activator of Ras-related GTPases but shows marked selectivity for Rab7. Its proposed mechanism involves binding to an allosteric site located between the switch I and II regions of the GTPase. This binding event is believed to increase the affinity of the GTPase for guanine nucleotides, effectively stabilizing the active, GTP-bound conformation. This mode of action bypasses the canonical GEF-mediated activation, providing a direct method to pharmacologically elevate the population of active Rab7 within a cell.

Impact on Intracellular Trafficking: Enhanced Lysosomal Function and Bacterial Clearance

The direct activation of Rab7 by this compound has significant consequences for intracellular trafficking pathways, particularly those converging on the lysosome. Research has demonstrated that enhancing Rab7 activity with this compound can increase the number of lysosomes within bladder epithelial cells. Active Rab7 is crucial for both lysosomal biogenesis and the maintenance of lysosomal function.

A key functional outcome of this enhanced lysosomal activity is the improved clearance of intracellular pathogens. For instance, after uropathogenic E. coli invades bladder epithelial cells, the bacteria can be targeted by autophagy, a process that sequesters cytoplasmic contents into autophagosomes which then fuse with lysosomes for degradation. By using a 1 µM concentration of this compound, researchers observed a significant reduction in the number of intracellular bacteria six hours post-infection. This effect is attributed to the this compound-driven increase in active Rab7, which promotes the maturation and fusion of autophagosomes with a more robust lysosomal compartment, leading to more efficient bacterial degradation.

This demonstrates a direct link between the biochemical activity of this compound (Rab7 activation) and a significant cellular outcome (pathogen clearance), highlighting its utility in studying and potentially treating intracellular infections.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Activity and Selectivity of this compound

| Target GTPase | EC50 (nM) | Description |

| Rab7 | 77.6 | Primary target; potent activation. |

| Rab-2A | 158.5 | ~2-fold selectivity for Rab7 over Rab-2A. |

| Ras | 346.7 | ~4.5-fold selectivity for Rab7 over Ras. |

| cdc42 | 588.8 | ~7.6-fold selectivity for Rab7 over cdc42. |

| Rac1 | 794.3 | ~10.2-fold selectivity for Rab7 over Rac1. |

| Data sourced from multiple suppliers, referencing primary NIH probe reports. |

Table 2: Cellular Activity of this compound

| Assay | Concentration | Observation | Cell Type |

| Intracellular Bacterial Clearance | 1 µM | Significant reduction in intracellular E. coli at 6 hours post-infection. | HTB-9 (Bladder Epithelial Cells) |

| Lysosome Count | 1 µM | Significant increase in the number of lysosomes. | HTB-9 (Bladder Epithelial Cells) |

| Active Rab7 Levels | 1 µM | Significant increase in GTP-bound Rab7. | HTB-9 (Bladder Epithelial Cells) |

| Data sourced from the Bangladesh Journal of Pharmacology. |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

1. GTP-Binding Assay (Bead-Based Flow Cytometry)

This assay is used to determine the EC50 of this compound by measuring its ability to promote the binding of a fluorescent GTP analog to its target GTPase.

-

Principle: The fluorescence of BODIPY-labeled guanine nucleotides is quenched when unbound but increases significantly upon binding to a protein like Rab7. This fluorescence enhancement is used to quantify the activation of the GTPase.

-

Protocol:

-

Protein Immobilization: Recombinant GTPase (e.g., Rab7) is immobilized on spectrally distinct populations of beads.

-

Reaction Mixture: The protein-coated beads are incubated in a buffer containing a fluorescent GTP analog (e.g., BODIPY-GTP).

-

Compound Addition: this compound is serially diluted and added to the reaction mixtures to achieve a range of final concentrations. A DMSO control is run in parallel.

-

Incubation: The reaction is incubated to allow for nucleotide binding to reach equilibrium.

-

Detection: The fluorescence of the beads is analyzed using a flow cytometer. The geometric mean fluorescence intensity of the bead population corresponds to the amount of bound BODIPY-GTP.

-

Data Analysis: The fluorescence intensity is plotted against the log of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

-

2. Rab7 Pulldown Activation Assay

This assay specifically measures the amount of active, GTP-bound Rab7 within a cell lysate.

-

Principle: A recombinant protein containing the Rab-binding domain (RBD) of a Rab7 effector protein, which specifically binds to the GTP-bound conformation of Rab7, is used as bait. This bait is typically fused to an affinity tag (e.g., GST).

-

Protocol:

-

Cell Treatment: HTB-9 cells are treated with 1 µM this compound or a vehicle control (DMSO) for a specified duration.

-

Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors to preserve the GTP-bound state of Rab7.

-

Lysate Clarification: Lysates are centrifuged to remove cellular debris. A small aliquot is saved as the "Total Rab7" input control.

-

Pulldown: The clarified lysates are incubated with the GST-RBD bait protein immobilized on glutathione-agarose beads. During this incubation, the active Rab7-GTP binds to the bait.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluate (containing active Rab7) and the saved input control are resolved by SDS-PAGE and analyzed by Western blot using a primary antibody specific for Rab7. The intensity of the band in the pulldown lane reflects the amount of active Rab7.

-

3. Lysosome Staining and Quantification

This method visualizes and quantifies the lysosomal compartment in cells.

-

Principle: LysoTracker Red is a fluorescent dye that selectively accumulates in acidic organelles, such as lysosomes. Its fluorescence intensity can be used to quantify the lysosomal mass.

-

Protocol:

-

Cell Culture and Treatment: HTB-9 cells are cultured on glass coverslips or in imaging-grade multi-well plates and treated with 1 µM this compound or vehicle control.

-

Staining: The cell culture medium is replaced with fresh medium containing LysoTracker Red dye at the manufacturer's recommended concentration. Cells are incubated for 30-60 minutes under normal culture conditions.

-

Washing: Cells are washed with PBS to remove excess dye.

-

(Optional) Counterstaining: Nuclei can be counterstained with a dye like DAPI or Hoechst.

-

Imaging: Cells are imaged using a fluorescence microscope. Images are captured for both the LysoTracker and nuclear channels.

-

Quantification: Image analysis software is used to quantify the number of LysoTracker-positive puncta (lysosomes) per cell. The total fluorescence intensity per cell can also be measured. The number of cells is determined by counting the nuclei.

-

Visualizations

Diagram 1: Proposed Mechanism of this compound Action

Caption: Proposed allosteric activation of Rab7 by this compound, bypassing canonical GEF-mediated exchange.

Diagram 2: this compound Impact on the Endolysosomal Pathway

Caption: this compound enhances pathogen clearance by activating Rab7 to promote lysosomal biogenesis and function.

Diagram 3: Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for quantifying the cellular effects of this compound on Rab7 activation and function.

References

Unveiling the Selectivity Profile of ML-098: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ML-098, a potent activator of the Rab7 GTPase. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's biochemical activity and its potential applications. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the relevant biological pathways and experimental workflows.

Core Compound Activity

This compound (PubChem CID: 7345532) has been identified as an activator of the small GTP-binding protein Rab7, exhibiting a half-maximal effective concentration (EC50) of 77.6 nM.[1][2][3][4] Its mechanism of action is proposed to be through an allosteric interaction, increasing the affinity of the GTPase for guanine nucleotides. This activation is hypothesized to occur via binding to a site located between the switch I and II regions of the GTPase.

Quantitative Selectivity Profile

This compound has been profiled against a panel of related Ras superfamily GTPases. The compound demonstrates a notable preference for Rab7, while exhibiting lower potency against other tested GTPases. The EC50 values for this compound against these proteins are summarized in the table below.

| Target GTPase | EC50 (nM) |

| Rab7 | 77.6 |

| Rab-2A | 158.5 |

| Ras | 346.7 |

| cdc42 | 588.8 |

| Rac1 | 794.3 |

Table 1: Selectivity profile of this compound against a panel of Ras-related GTPases. Data sourced from multiple independent vendors and the NIH Probe Report.

Experimental Protocols

The characterization of this compound's activity and selectivity was primarily achieved through a combination of a novel high-throughput primary screening assay and subsequent dose-response assays.

Primary Screening: Bead-Based Flow Cytometric Fluorescent GTP-Binding Assay

The initial identification of this compound was accomplished using a multiplexed, bead-based flow cytometric assay designed to measure the binding of a fluorescent GTP analog to several GTPases simultaneously.

Objective: To identify small molecule modulators of GTP-binding to a panel of Ras-related GTPases.

Methodology:

-

Protein Immobilization: Glutathione S-transferase (GST)-tagged GTPases (including Rab7, Ras, Rac1, cdc42, and Rab2A) were individually coupled to distinct sets of glutathione-coated polystyrene beads, each identifiable by a unique level of red fluorescence.

-

Multiplexing: The different bead sets, each coated with a specific GTPase, were combined into a single assay mixture.

-

Compound Incubation: The multiplexed bead mixture was dispensed into 384-well plates containing test compounds, such as this compound, at a final concentration of 10 µM.

-

Nucleotide Binding: A fluorescently labeled GTP analog, BODIPY-FL-GTP, was added to the wells at a concentration of 200 nM. The plates were incubated for 45 minutes at 4°C to allow for nucleotide binding to the immobilized GTPases.

-

Flow Cytometry Analysis: The fluorescence of the beads was analyzed using a high-throughput flow cytometer. The different bead populations were identified by their intrinsic red fluorescence, and the amount of bound BODIPY-FL-GTP was quantified by measuring the green fluorescence intensity. Activators were identified as compounds that increased the green fluorescence signal compared to a DMSO control.

Selectivity Profiling: Dose-Response Assays

To determine the potency and selectivity of this compound, dose-response experiments were conducted for each of the targeted GTPases.

Objective: To quantify the EC50 values of this compound for Rab7 and other Ras-related GTPases.

Methodology:

-

Protein-Coated Beads: Individual sets of glutathione beads were coated with a single GST-tagged GTPase (Rab7, Ras, Rac1, cdc42, or Rab-2A).

-

Serial Dilution of this compound: this compound was serially diluted to create a range of concentrations.

-

Assay Reaction: The protein-coated beads were incubated with the various concentrations of this compound.

-

Fluorescent Nucleotide Addition: A fluorescent GTP analog was added to initiate the binding reaction.

-

Fluorescence Measurement: The fluorescence intensity of the beads was measured at each compound concentration using a flow cytometer.

-

Data Analysis: The resulting data was plotted as fluorescence intensity versus compound concentration, and the EC50 value was determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of this compound's activity, the following diagrams visualize the Rab7 signaling pathway and the experimental workflow for its discovery.

References

- 1. AID 1337 - Multiplex dose response to identify specific small molecule inhibitors of Ras and Ras-related GTPases specifically Rab2 wildtype - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AID 1339 - Multiplex dose response to identify specific small molecule inhibitors of Ras and Ras-related GTPases specifically Rac activated mutant - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An overview of the PubChem BioAssay resource - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AID 2061334 - Enzymatic Assay from US Patent US20250134882: "PROTEIN TYROSINE PHOSPHATASE INHIBITORS AND USES THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of ML-098 in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function, often associated with the accumulation of misfolded proteins and dysfunctional organelles. A critical cellular process for clearing these pathological hallmarks is the autophagy-lysosomal pathway. Recent research has highlighted the small GTPase Rab7 as a key regulator of this pathway. ML-098, a potent and selective small-molecule activator of Rab7, presents a promising pharmacological tool to investigate the therapeutic potential of enhancing autophagic flux in neurodegenerative disease models. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated and potential applications in the context of neurodegeneration, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to this compound

This compound (also known as CID-7345532) is a small molecule identified as an activator of the GTP-binding protein Rab7.[1] It functions by increasing the affinity of Rab7 for guanine nucleotides, which is hypothesized to occur through binding to an allosteric site.[1][2][3] This activation is crucial for the late stages of the endosomal-autophagic pathway, including the maturation of late endosomes and their fusion with lysosomes. Given that impaired autophagy and lysosomal function are common themes in neurodegenerative diseases, this compound offers a valuable means to explore the consequences of upregulating this critical cellular clearance mechanism.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound based on available literature.

| Parameter | Value | GTPase Target | Reference(s) |

| EC50 | 77.6 nM | Rab7 | |

| EC50 | 588.8 nM | cdc42 | |

| EC50 | 346.7 nM | Ras | |

| EC50 | 158.5 nM | Rab-2A | |

| EC50 | 794.3 nM | Rac1 |

Mechanism of Action and Role in Neurodegeneration

This compound's primary mechanism of action is the activation of Rab7. Rab7 is a pivotal regulator of the late endosomal and autophagic pathways. In its active, GTP-bound state, Rab7 orchestrates the maturation of autophagosomes and their fusion with lysosomes, a critical step for the degradation of cellular waste, including aggregated proteins and damaged organelles.

The relevance of this to neurodegenerative diseases is profound:

-

Alzheimer's Disease (AD): Dysregulation of the endosomal-autophagic-lysosomal pathway is an early event in AD, contributing to the accumulation of amyloid-β (Aβ) and tau proteins. Rab7 itself is implicated in the axonal transport of autophagosomes, and its dysfunction can lead to their accumulation. By activating Rab7, this compound could potentially restore proper autophagic flux, thereby enhancing the clearance of pathogenic protein aggregates.

-

Parkinson's Disease (PD): The accumulation of α-synuclein aggregates is a hallmark of PD. Studies have shown that overexpression of Rab7 can increase the clearance of α-synuclein aggregates and reduce cell death in PD models. This suggests that pharmacological activation of Rab7 with this compound could be a viable therapeutic strategy.

-

Huntington's Disease (HD): The mutant huntingtin (HTT) protein also forms aggregates that are cleared by autophagy. The interplay between HTT and Rab7 in axonal transport highlights another potential area where enhancing Rab7 activity could be beneficial.

The signaling pathway below illustrates the central role of this compound in activating Rab7 and promoting the autophagy-lysosomal degradation pathway.

Experimental Protocols

Rab7 Pulldown Activation Assay

This assay is designed to specifically measure the levels of active, GTP-bound Rab7 in cell lysates following treatment with this compound.

Materials:

-

Cell culture of interest (e.g., neuronal cell line, primary neurons)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-active Rab7 mouse monoclonal antibody (specific for GTP-bound Rab7)

-

Protein A/G magnetic beads

-

Anti-Rab7 rabbit monoclonal antibody (for total Rab7 detection in Western blot)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Immunoprecipitation of Active Rab7:

-

Incubate 1-2 mg of total protein from each sample with an anti-active Rab7 mouse monoclonal antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Rab7 rabbit monoclonal antibody to detect the amount of active Rab7.

-

In parallel, run a Western blot on a small fraction of the total cell lysate to determine the total Rab7 levels for normalization.

-

-

Analysis: Quantify the band intensities to determine the ratio of active Rab7 to total Rab7 in each sample.

Hypothetical Experimental Workflow for Assessing this compound in a Neurodegenerative Disease Model

The following diagram outlines a logical workflow for evaluating the efficacy of this compound in a cellular model of neurodegeneration.

Conclusion

This compound is a valuable research tool for investigating the role of Rab7 and the autophagy-lysosomal pathway in the context of neurodegenerative diseases. Its ability to specifically activate Rab7 provides a means to explore the therapeutic potential of enhancing cellular clearance mechanisms to combat the pathological hallmarks of diseases like Alzheimer's, Parkinson's, and Huntington's. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to further elucidate the promise of this approach in the development of novel neuroprotective strategies.

References

The Therapeutic Potential of ML-098: A Technical Guide to a Novel Rab7 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-098 is a potent and selective small molecule activator of the GTP-binding protein Rab7, a key regulator of endo-lysosomal trafficking and autophagy. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and its emerging therapeutic potential in various disease models. Through the activation of Rab7, this compound promotes lysosomal biogenesis and enhances autophagic flux, offering promising therapeutic avenues for intracellular infections, age-related cellular dysfunction, and metabolic disorders.

Introduction

The Ras superfamily of small GTPases, which includes the Rab family, plays a crucial role in regulating a multitude of cellular processes, from signal transduction and cell proliferation to membrane trafficking. Rab7, specifically, is a master regulator of late endosomal and lysosomal transport, as well as autophagosome maturation. Dysregulation of Rab7 activity has been implicated in various pathological conditions, including infectious diseases, neurodegenerative disorders, and cancer.[1]

This compound (also known as CID-7345532) has been identified as a potent activator of Rab7.[2][3][4] It functions by increasing the affinity of Rab7 for guanine nucleotides, promoting its active GTP-bound state. This activation of Rab7 has been shown to have significant downstream effects, including the enhancement of intracellular bacterial clearance, promotion of viral clearance, and amelioration of cellular stress. This whitepaper will explore the therapeutic potential of this compound, presenting key experimental findings and detailed methodologies for its investigation.

Mechanism of Action

This compound acts as an allosteric activator of Rab7. Unlike guanine nucleotide exchange factors (GEFs) that catalyze the dissociation of GDP, this compound is hypothesized to bind to a site between the switch I and II regions of the GTPase, thereby increasing its affinity for guanine nucleotides. This leads to a higher population of active, GTP-bound Rab7.

The activation of Rab7 by this compound initiates a signaling cascade that enhances endo-lysosomal trafficking and autophagy. Active Rab7 recruits effector proteins that mediate the fusion of late endosomes and autophagosomes with lysosomes, leading to the degradation of their contents. Furthermore, enhanced Rab7 activity promotes lysosomal biogenesis, increasing the cell's capacity for degradation and recycling.

Quantitative Data

The following tables summarize the quantitative data for this compound from key in vitro and cell-based assays.

| Table 1: In Vitro Potency and Selectivity of this compound | |

| Target | EC50 (nM) |

| Rab7 | 77.6 |

| Rab-2A | 158.5 |

| Ras | 346.7 |

| cdc42 | 588.8 |

| Rac1 | 794.3 |

| Table 2: Effect of this compound on Intracellular Bacterial Clearance in Bladder Epithelial Cells | ||

| Treatment Group | Intracellular Bacteria Count (6h post-infection) | Lysosome Number (Relative Fluorescence Intensity) |

| E. coli | 24666.7 ± 3178.5 | 333322.8 ± 76931.1 |

| E. coli + this compound (1 µM) | 18216.7 ± 1979.3 | 913107.8 ± 182883.7 |

| Data from a study on E. coli-infected HTB-9 cells. |

Therapeutic Potential and Preclinical Evidence

Recent studies have highlighted the therapeutic potential of this compound in a range of disease models:

-

Intracellular Infections: this compound has been shown to promote the clearance of intracellular E. coli in bladder epithelial cells by increasing the number of lysosomes and enhancing the expression of active Rab7. It has also been reported to promote coronavirus clearance in HeLa cells.

-

Ovarian Aging: Research suggests that this compound can alleviate the decline in oocyte quality associated with ovarian aging by enhancing mitophagy.

-

Drug-Related Osteonecrosis: In a mouse model, this compound was found to ameliorate drug-related osteonecrosis of the jaw by enhancing autophagic flow and reducing apoptosis.

-

Diabetic Cardiomyopathy: Activation of Rab7 by this compound has been shown to improve cardiac function in mouse models of diabetic cardiomyopathy.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Rab7 Activation Assay (GTP-Binding Assay)

This assay measures the ability of this compound to promote the binding of a fluorescent GTP analog to recombinant Rab7 protein.

Protocol:

-

Protein Preparation: Use purified, recombinant Rab7 protein.

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing a fixed concentration of Rab7 protein in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Compound Addition: Add varying concentrations of this compound (typically in a DMSO vehicle, with a final DMSO concentration below 1%) to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding.

-

GTP Analog Addition: Add a fluorescent GTP analog, such as BODIPY-FL-GTP, to all wells at a final concentration of approximately 100 nM.

-

Signal Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for BODIPY-FL) over time until the signal stabilizes.

-

Data Analysis: Plot the fluorescence intensity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Lysosomal Staining with LysoTracker Red

This protocol uses a fluorescent dye to quantify the number and intensity of lysosomes in cells treated with this compound.

Protocol:

-

Cell Culture: Plate cells (e.g., HTB-9 bladder epithelial cells) in a glass-bottom 96-well plate and culture overnight.

-

Treatment: Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 6 hours). Include a vehicle-only control group.

-

LysoTracker Staining: During the last 30-60 minutes of treatment, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-100 nM.

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a Texas Red filter set.

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify the number and total fluorescence intensity of LysoTracker-positive puncta per cell.

Western Blot for LAMP1 Expression

This method is used to determine the protein levels of Lysosome-Associated Membrane Protein 1 (LAMP1), a marker for lysosomes.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against LAMP1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the LAMP1 signal to the loading control.

Conclusion

This compound is a valuable research tool for elucidating the roles of Rab7 in cellular physiology and pathology. Its ability to selectively activate Rab7 and subsequently enhance lysosomal function and autophagy presents a compelling therapeutic strategy for a variety of diseases. The preclinical evidence in models of infectious disease, aging, and metabolic disorders warrants further investigation into the clinical translation of this compound or similarly acting molecules. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this novel Rab7 activator.

References

Methodological & Application

Application Notes and Protocols for ML-098

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-098 is a potent and selective small molecule activator of the GTP-binding protein Rab7, a key regulator of endo-lysosomal trafficking, autophagy, and phagosome maturation.[1][2][3] With an EC50 of 77.6 nM for Rab7 activation, this compound serves as a valuable research tool for investigating the cellular roles of Rab7 and its potential as a therapeutic target.[1][2] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods to assess its biological activity and effects on downstream signaling pathways.

Mechanism of Action

This compound functions as an allosteric activator of Rab7. It increases the affinity of Rab7 for guanine nucleotides, promoting its active, GTP-bound state. This activation enhances the recruitment of effector proteins, leading to increased lysosomal biogenesis and autophagic flux. While highly potent for Rab7, this compound exhibits some off-target activity at higher concentrations against other related GTPases such as cdc42, Ras, Rab-2A, and Rac1.

Data Summary

| Parameter | Value | Reference |

| Target | Rab7 GTPase | |

| EC50 (Rab7) | 77.6 nM | |

| EC50 (cdc42) | 588.8 nM | |

| EC50 (Ras) | 346.7 nM | |

| EC50 (Rab-2A) | 158.5 nM | |

| EC50 (Rac1) | 794.3 nM | |

| Molecular Formula | C19H19NO3 | |

| Molecular Weight | 309.37 g/mol | |

| CAS Number | 878978-76-8 |

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cells and treating them with this compound. The choice of cell line will depend on the specific research question. For general studies on Rab7 function, cell lines such as HeLa or HEK293 are suitable. For context-specific studies, a relevant cell line should be chosen (e.g., a cancer cell line to study effects on proliferation or a macrophage line to study phagocytosis).

Materials:

-

Cell line of interest (e.g., HeLa, HEK293, TPC-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture flasks or plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture cells in T75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at the desired density and allow them to adhere overnight in a CO2 incubator.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Treatment of Cells:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is recommended to perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) to determine the optimal concentration for your cell line and assay.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

Western Blot Analysis of Rab7 Activation

This protocol allows for the assessment of Rab7 pathway activation by measuring the expression levels of downstream effector proteins or post-translational modifications indicative of Rab7 activity.

Materials:

-